4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate
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Overview
Description
4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C32H28N4O6 This compound is known for its unique structure, which includes a cyano group, a methoxy group, and a nitroaniline moiety
Preparation Methods
The synthesis of 4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the nitroaniline derivative, followed by the introduction of the cyano and methoxy groups. The final step involves the esterification of the phenyl group with 4-methylbenzoic acid. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.
Scientific Research Applications
4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the nitroaniline moiety can interact with enzymes, inhibiting their activity. The cyano group can form hydrogen bonds with proteins, affecting their function. The overall effect of the compound depends on the specific pathways and targets involved in the biological system .
Comparison with Similar Compounds
Similar compounds include:
- 4-[(E)-2-CYANO-3-METHOXY-3-OXO-PROP-1-ENYL]-2-METHOXY-PHENYL 3,4,5-TRIMETHOXYBENZOATE
- 2-METHOXY-4-[(E)-({OXO[2-(4-TOLUIDINOCARBONYL)ANILINO]ACETYL}HYDRAZONO)METHYL]PHENYL 4-METHYLBENZOATE These compounds share similar structural features but differ in the specific functional groups attached to the phenyl ring. The uniqueness of 4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHYLBENZOATE lies in its combination of cyano, methoxy, and nitroaniline groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H19N3O6 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C25H19N3O6/c1-16-3-7-18(8-4-16)25(30)34-21-10-5-17(6-11-21)13-19(15-26)24(29)27-22-12-9-20(28(31)32)14-23(22)33-2/h3-14H,1-2H3,(H,27,29)/b19-13+ |
InChI Key |
YKEGGKFVCAAHRG-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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